molecular formula C17H14BrN3O2 B2814623 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol CAS No. 105258-12-6

2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol

Cat. No.: B2814623
CAS No.: 105258-12-6
M. Wt: 372.222
InChI Key: IIDHNHYZLLYNNQ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a bromophenyl group, along with a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl and methoxyphenol groups through substitution reactions. Key reagents often include bromobenzene derivatives, methoxyphenol, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

    2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-methoxyphenol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

Uniqueness: The presence of the bromophenyl group in 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity patterns and biological activities, highlighting its potential for specialized applications.

Properties

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-23-12-6-7-13(15(22)8-12)16-14(9-20-17(19)21-16)10-2-4-11(18)5-3-10/h2-9,22H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDHNHYZLLYNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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